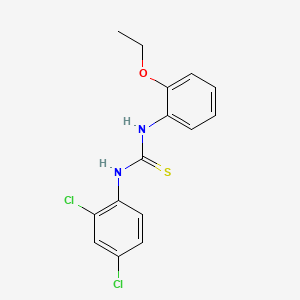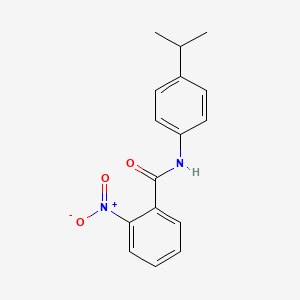![molecular formula C13H11N3O2S B5809446 2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known as MI-2 and is a potent inhibitor of the Menin-MLL protein-protein interaction, which is involved in the development of leukemia.
作用機序
MI-2 works by inhibiting the Menin-MLL protein-protein interaction, which is involved in the development of leukemia. The compound binds to the Menin protein and prevents it from interacting with the MLL protein, which is necessary for the development of leukemia cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have potent biochemical and physiological effects in various cellular and animal models. The compound has been demonstrated to inhibit the growth and proliferation of leukemia cells, as well as induce their apoptosis. MI-2 has also been shown to have anti-inflammatory and anti-angiogenic effects, which may be useful in the treatment of other diseases.
実験室実験の利点と制限
One of the major advantages of MI-2 is its potency and specificity as an inhibitor of the Menin-MLL protein-protein interaction. This makes it a valuable tool for studying the role of this interaction in various disease models. However, one limitation of MI-2 is its relatively low solubility, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research on MI-2. Some of these include:
1. Investigating the use of MI-2 in combination with other drugs for the treatment of leukemia and other diseases.
2. Developing more potent and soluble analogs of MI-2 for use in research and potential therapeutic applications.
3. Studying the effects of MI-2 on other protein-protein interactions that may be involved in the development of disease.
4. Investigating the use of MI-2 in animal models of disease to further understand its potential therapeutic applications.
5. Exploring the potential use of MI-2 in the development of new diagnostic tools for the detection of leukemia and other diseases.
In conclusion, MI-2 is a chemical compound that has shown great promise in scientific research for its potential applications in the treatment of leukemia and other diseases. Its potency and specificity as an inhibitor of the Menin-MLL protein-protein interaction make it a valuable tool for studying the role of this interaction in disease development. Further research is needed to fully understand the potential applications of MI-2 and to develop more potent and soluble analogs for use in research and potential therapeutic applications.
合成法
The synthesis of MI-2 involves a multi-step process that includes the preparation of the imidazole and isoindole intermediates, followed by their coupling and thiolation. The final product is obtained after purification by column chromatography.
科学的研究の応用
MI-2 has been used in various scientific research applications, including the study of the Menin-MLL protein-protein interaction and its role in the development of leukemia. The compound has also been investigated for its potential use in cancer therapy, as well as in the treatment of other diseases such as diabetes and neurodegenerative disorders.
特性
IUPAC Name |
2-[(1-methylimidazol-2-yl)sulfanylmethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-15-7-6-14-13(15)19-8-16-11(17)9-4-2-3-5-10(9)12(16)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTNHFHPVFJOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)

![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)



